molecular formula C20H15N3O3S B2984654 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 941903-10-2

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2984654
CAS No.: 941903-10-2
M. Wt: 377.42
InChI Key: GYEQUMXLGYYEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 1,3-thiazol-2-yl moiety, which is further substituted at position 4 with a 4-phenoxyphenyl group (a phenyl ring para-substituted with a phenoxy group). This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 378.42 g/mol (C₂₀H₁₆N₃O₃S). The compound’s synthesis likely involves coupling the oxazole-3-carboxylic acid derivative with a functionalized thiazol-2-amine precursor under standard amidation conditions .

Properties

IUPAC Name

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-13-11-17(23-26-13)19(24)22-20-21-18(12-27-20)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-12H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQUMXLGYYEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. The final step involves coupling the thiazole and oxazole intermediates with the phenoxyphenyl group through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related analogs, highlighting key substituents and molecular features:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound C₂₀H₁₆N₃O₃S 378.42 4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl 5-Methyl oxazole-3-carboxamide linked to thiazol with phenoxyphenyl
Leflunomide () C₁₂H₉F₃N₂O₂ 270.20 4-(Trifluoromethyl)phenyl 5-Methyl isoxazole-4-carboxamide (DMARD drug)
5-methyl-N-(4-methyl-3-nitrophenyl)-... () C₁₈H₁₅N₃O₄ 337.33 4-Methyl-3-nitrophenyl Oxazole-4-carboxamide with phenyl and nitro groups
5-methyl-N-(5-nitro-thiazol-2-yl)-... () C₁₅H₁₁N₅O₄S 357.34 5-Nitro-1,3-thiazol-2-yl Oxazole-4-carboxamide with nitro-thiazol
5-methyl-N-(2-methylphenyl)-... () C₁₂H₁₁N₂O₂ 215.23 2-Methylphenyl Oxazole-3-carboxamide with simple aryl
5-(4-Methoxyphenyl)-N-[...] () C₁₉H₁₆N₄O₃S 380.42 4-Methoxyphenyl and thiophenmethyl-pyrazol Oxazole-3-carboxamide with methoxyphenyl and heterocyclic substituent

Key Observations

Substituent Impact on Lipophilicity: The target compound’s phenoxyphenyl group increases lipophilicity compared to Leflunomide’s trifluoromethylphenyl group (logP ~3.5 vs. ~2.8) . This may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Variations :

  • The thiazol ring in the target compound and ’s analog contrasts with the pyrazole in ’s compound. Thiazol’s sulfur atom may participate in hydrophobic or π-π stacking interactions, while pyrazole’s nitrogen could engage in hydrogen bonding .

Positional Isomerism :

  • The target compound’s oxazole-3-carboxamide differs from ’s oxazole-4-carboxamide. Positional changes significantly affect molecular dipole moments and steric interactions with target proteins .

Crystallographic and Computational Insights

Crystallographic software like SHELX and ORTEP have been instrumental in resolving the structures of related compounds. For instance, SHELXL’s refinement capabilities enable precise determination of bond angles and torsional strains in heterocyclic systems, aiding in structure-activity relationship (SAR) studies .

Biological Activity

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy against various diseases, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N2O3S

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways. For instance, studies have shown that related compounds exhibit inhibitory effects on human acetylcholinesterase (hAChE) and other enzymes, suggesting a potential role in neurological disorders .

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity against various human rhinovirus (HRV) serotypes. The minimum inhibitory concentrations (MICs) for some analogues were reported as low as 0.40 µM, indicating potent antiviral properties .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is critical for developing new cancer therapies. The structure-activity relationship (SAR) analysis suggests that modifications in the phenoxy and thiazole moieties can enhance anticancer activity .

In Vitro Studies

In a series of experiments conducted on human neuroblastoma SH-SY5Y cells, the compound was found to engage specific targets effectively. The results indicated a desirable pharmacokinetic profile when administered both intravenously and orally in animal models .

In Vivo Studies

Animal studies have corroborated the in vitro findings, demonstrating that the compound exhibits significant bioavailability and therapeutic efficacy in models of neurodegenerative diseases. These studies support the potential use of this compound as a pharmacological tool for investigating therapeutic effects in relevant disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReference
AntiviralHuman rhinovirus serotypes0.40 µM
AnticancerHuman neuroblastoma cellsNot specified
Enzyme InhibitionHuman acetylcholinesterase (hAChE)Not specified

Q & A

Q. What are the key synthetic routes for preparing 5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 5-methyl-1,2-oxazole-3-carboxylic acid derivatives with functionalized thiazole intermediates. For example, a two-step procedure may include:

Thiazole ring formation : Reacting 4-(4-phenoxyphenyl)thiazol-2-amine with chloroacetyl chloride in dioxane under triethylamine catalysis at 20–25°C .

Carboxamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxazole-carboxylic acid to the thiazol-2-amine intermediate. Optimized yields (>70%) are achieved with anhydrous DMF as the solvent and room-temperature stirring .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions (e.g., phenoxy groups on the thiazole ring and methyl groups on the oxazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C20H15N3O3S\text{C}_{20}\text{H}_{15}\text{N}_3\text{O}_3\text{S}: 377.0832) .
  • HPLC-PDA : Purity >95% is validated using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies suggest potential kinase inhibition (IC50_{50} values in the low micromolar range against EGFR and VEGFR2) and anti-inflammatory activity (NF-κB pathway suppression in macrophage models) . These findings are supported by molecular docking studies showing strong hydrogen bonding with kinase active sites .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems?

Contradictions in activity (e.g., variable IC50_{50} values in cell-free vs. cell-based assays) may arise from differences in:

  • Membrane permeability : Poor solubility (common with aromatic heterocycles) can limit intracellular bioavailability. Use solubilizing agents like DMSO-PEG mixtures or pro-drug strategies .
  • Metabolic stability : Hepatic microsome assays (e.g., human liver microsomes) assess metabolic degradation rates. Structural modifications, such as fluorination of the phenoxy group, may enhance stability .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies target proteins in treated vs. untreated cells .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries can pinpoint genes whose loss abrogates the compound’s activity .
  • X-ray crystallography : Co-crystallization with putative targets (e.g., kinases) reveals binding modes and informs structure-activity relationship (SAR) studies .

Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?

  • Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP values. For example, substituting the methyl group on the oxazole with a hydroxymethyl moiety improves aqueous solubility .
  • Prodrug design : Esterification of the carboxamide group enhances absorption, with enzymatic cleavage releasing the active compound in target tissues .

Q. What computational methods are effective for predicting off-target interactions?

  • Molecular dynamics simulations : Assess binding stability to non-target proteins (e.g., cytochrome P450 enzymes) .
  • Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.